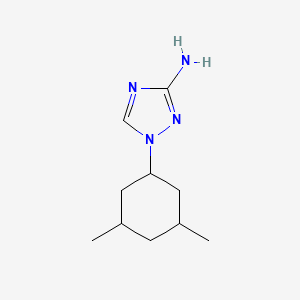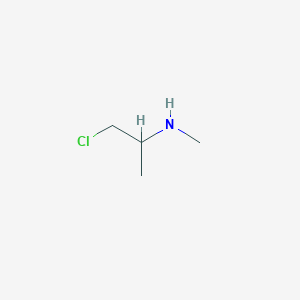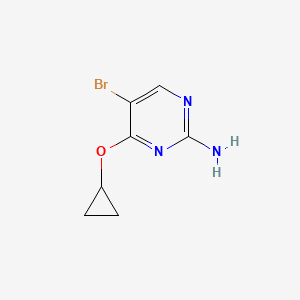
5-Bromo-4-cyclopropoxypyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-cyclopropoxypyrimidin-2-amine: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and an amino group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxypyrimidin-2-amine typically involves the following steps:
Cyclopropoxylation: The cyclopropoxy group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a suitable cyclopropylating agent with a precursor pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored for large-scale production is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 5-Bromo-4-cyclopropoxypyrimidin-2-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or thiols can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Coupling Products: Aryl or vinyl-substituted pyrimidines.
Aplicaciones Científicas De Investigación
5-Bromo-4-cyclopropoxypyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-cyclopropoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. The presence of the bromine atom and the cyclopropoxy group can enhance its binding affinity and specificity towards the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-aminopyrimidine: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxypyrimidine: Similar structure but lacks the bromine atom.
2-Amino-4,5-dibromopyrimidine: Contains two bromine atoms but lacks the cyclopropoxy group.
Uniqueness
5-Bromo-4-cyclopropoxypyrimidin-2-amine is unique due to the combination of the bromine atom, cyclopropoxy group, and amino group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8BrN3O |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
5-bromo-4-cyclopropyloxypyrimidin-2-amine |
InChI |
InChI=1S/C7H8BrN3O/c8-5-3-10-7(9)11-6(5)12-4-1-2-4/h3-4H,1-2H2,(H2,9,10,11) |
Clave InChI |
UQWKCJCRIVFYCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC(=NC=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


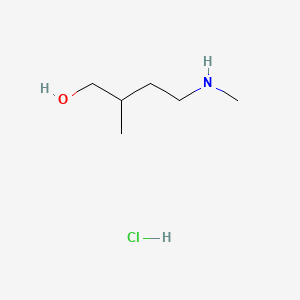
![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)
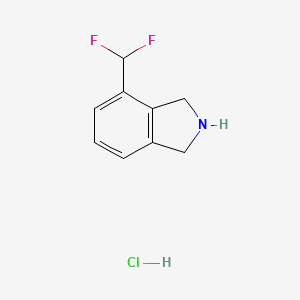
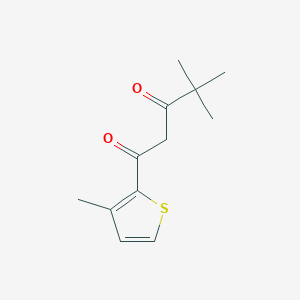

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)

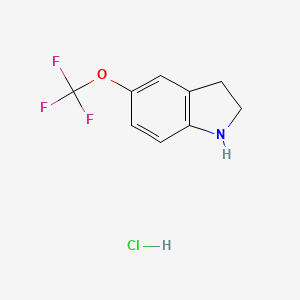
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)
